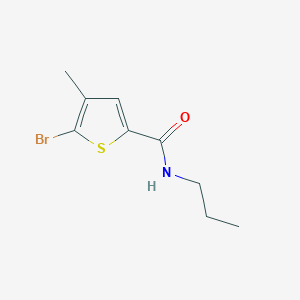

5-bromo-4-methyl-N-propylthiophene-2-carboxamide

Descripción

Chemical Structure and Properties 5-Bromo-4-methyl-N-propylthiophene-2-carboxamide (CAS: 1525450-33-2) is a substituted thiophene derivative with the molecular formula C₉H₁₂BrNOS and a molecular weight of 262.18 g/mol . It features a bromine atom at the 5-position, a methyl group at the 4-position, and an N-propyl carboxamide moiety at the 2-position of the thiophene ring. Its synthesis typically involves coupling reactions between functionalized thiophene carboxylic acids and alkyl/aryl amines, as demonstrated in related analogs .

Propiedades

IUPAC Name |

5-bromo-4-methyl-N-propylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNOS/c1-3-4-11-9(12)7-5-6(2)8(10)13-7/h5H,3-4H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTMVZYNZYUIOEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC(=C(S1)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-methyl-N-propylthiophene-2-carboxamide can be achieved through several methods. One common approach involves the bromination of 4-methylthiophene-2-carboxamide followed by N-propylation. The bromination reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The N-propylation step can be carried out using propylamine in the presence of a suitable base such as sodium hydride or potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of 5-bromo-4-methyl-N-propylthiophene-2-carboxamide may involve large-scale bromination and N-propylation reactions. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

5-bromo-4-methyl-N-propylthiophene-2-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The carbonyl group in the carboxamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.

Common Reagents and Conditions

Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

N-propylation: Propylamine with a base like sodium hydride or potassium carbonate.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride or borane.

Major Products Formed

Substitution: Various substituted thiophene derivatives.

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Thiophene amines.

Aplicaciones Científicas De Investigación

5-bromo-4-methyl-N-propylthiophene-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

Material Science: Thiophene derivatives are employed in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Organic Synthesis: It serves as an intermediate in the synthesis of more complex thiophene-based compounds.

Mecanismo De Acción

The mechanism of action of 5-bromo-4-methyl-N-propylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, it may act by modulating the activity of certain enzymes or receptors involved in disease pathways . The exact molecular targets and pathways can vary based on the specific derivative and its intended use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Thiophene carboxamides exhibit diverse pharmacological and physicochemical profiles depending on substituent variations. Below is a detailed comparison of 5-bromo-4-methyl-N-propylthiophene-2-carboxamide with structurally related compounds:

Table 1: Structural and Functional Comparison of Thiophene Carboxamides

Key Observations

Replacement of the pyridine ring (as in ) with an aliphatic propyl chain (as in ) simplifies the structure but may reduce target specificity.

Synthetic Pathways :

- The target compound and its analogs are synthesized via Suzuki-Miyaura cross-coupling (for aryl-substituted variants) or direct amidation using coupling agents like TiCl₄ .

- Hybrid structures, such as the isoxazole-thiophene derivative in , require multi-step syntheses involving oxime formation and cyclization.

Biological Data Gaps :

- While 5-bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide showed explicit antibacterial activity (MIC: 2–8 µg/mL against S. aureus), data for the N-propyl variant are inferred from structural analogs .

- The cyclobutyl and isopropyl analogs lack reported biological testing, highlighting opportunities for further study .

Physicochemical Properties :

- The N-propyl and N-isopropyl analogs share identical molecular weights but differ in steric effects, which could influence binding to enzymatic targets like bacterial topoisomerases .

- The cyclobutyl analog’s larger ring system (C₁₀ vs. C₉) may alter solubility and metabolic stability .

Research Findings and Implications

- Antibacterial Potential: The pyridinyl-substituted analog’s efficacy suggests that bromothiophene carboxamides disrupt bacterial cell wall synthesis or DNA gyrase activity, a hypothesis yet to be validated for the N-propyl derivative .

- Alkyl vs. Aryl Amides: Aryl groups (e.g., pyridinyl) may improve target affinity via π-π stacking, whereas alkyl chains (e.g., propyl) prioritize hydrophobicity .

Notes and Limitations

- Data Discrepancies : Biological data for the exact compound are absent in the provided evidence; comparisons rely on structurally related molecules.

- Synthetic Challenges : Scalability of TiCl₄-mediated couplings (used in ) may pose industrial limitations due to reagent toxicity.

- Future Directions : Computational modeling (e.g., molecular docking) could elucidate the N-propyl variant’s mechanism and optimize substituent combinations.

Actividad Biológica

5-Bromo-4-methyl-N-propylthiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its ability to interact with various biological targets. The presence of the bromine atom and the carboxamide group enhances its binding affinity to enzymes and receptors, potentially modulating their activity.

1. Antimicrobial Properties

Research indicates that 5-bromo-4-methyl-N-propylthiophene-2-carboxamide exhibits significant antimicrobial activity. A study reported that derivatives of thiophene compounds displayed potent antibacterial effects against resistant strains of Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) as low as 0.39 μg/mL .

| Compound | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| 5-Bromo-4-methyl-N-propylthiophene-2-carboxamide | 0.39 | 0.78 |

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that thiophene derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, compounds similar to 5-bromo-4-methyl-N-propylthiophene-2-carboxamide showed IC50 values ranging from 20 µM to above 50 µM against various cancer cell lines .

The mechanism by which 5-bromo-4-methyl-N-propylthiophene-2-carboxamide exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound interacts with specific enzymes, such as lipoxygenases, which are involved in inflammatory processes. Inhibition of these enzymes can lead to reduced inflammation and potential neuroprotective effects .

- Cellular Interaction : The thiophene ring can bind to cellular receptors, affecting signal transduction pathways that regulate cell growth and survival.

Case Study 1: Antimicrobial Efficacy

In a controlled study, the efficacy of 5-bromo-4-methyl-N-propylthiophene-2-carboxamide was tested against several bacterial strains, including those resistant to conventional antibiotics. The findings revealed that the compound significantly inhibited bacterial growth, suggesting its potential as a new therapeutic agent against drug-resistant infections .

Case Study 2: Anticancer Potential

Another study focused on the anticancer activity of thiophene derivatives, including 5-bromo-4-methyl-N-propylthiophene-2-carboxamide. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, highlighting their therapeutic potential in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.